molecular formula C16H26N2O3 B2971742 Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate CAS No. 847462-52-6

Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate

Cat. No. B2971742
CAS RN: 847462-52-6
M. Wt: 294.395
InChI Key: NCUBIPIVACFBHH-UHFFFAOYSA-N
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Description

Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate, also known as ETMP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ETMP is a pyrrole-based compound that has a variety of applications in the field of chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Additionally, Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. In vivo studies have shown that Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate can inhibit tumor growth and increase survival rates in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Additionally, Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to have low toxicity, making it a safer alternative to other anti-cancer drugs. One limitation of using Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate in lab experiments is its complex synthesis method, which requires careful attention to detail and can be time-consuming.

Future Directions

There are several future directions for research on Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate. One direction is to study the potential of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate as a photosensitizer in photodynamic therapy. Another direction is to investigate the mechanism of action of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate in more detail to better understand its anti-cancer activity. Additionally, research could be conducted to optimize the synthesis method of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate involves a multi-step process that requires careful attention to detail. The first step involves the reaction of pyrrole with ethyl acetoacetate in the presence of a base to form 1-ethyl-5-methyl-1H-pyrrole-2,3-dione. The second step involves the reaction of 1-ethyl-5-methyl-1H-pyrrole-2,3-dione with 3-methylbutyl isocyanate to form ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate.

Scientific Research Applications

Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been used in various scientific research applications, including drug discovery, organic synthesis, and biochemistry. Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been found to have potent anti-cancer activity, making it a promising candidate for cancer therapy. Additionally, Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate has been studied for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.

properties

IUPAC Name

ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-7-21-16(20)14-11(4)13(12(5)18(14)6)15(19)17-9-8-10(2)3/h10H,7-9H2,1-6H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUBIPIVACFBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3,5-trimethyl-4-(3-methylbutylcarbamoyl)pyrrole-2-carboxylate

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